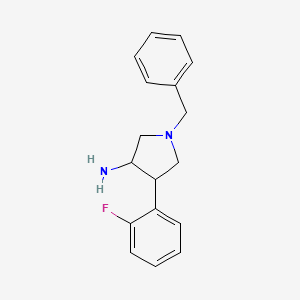

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a benzyl group and a 2-fluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine” include a molecular weight of 299.3 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 383 . It has one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds .Scientific Research Applications

Synthesis and Structural Characterization

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is involved in the synthesis and characterization of complex chemical structures. For example, a study detailed the synthesis of complexes involving pyrrolidine and benzylamine, further analyzed through spectroscopy and X-ray crystallography. These complexes are linked by N-H...O=C hydrogen bonds, forming zig-zag chains along the lattice translation (Amirnasr, Schenk, & Meghdadi, 2002).

Novel Synthesis Methods

Innovative synthesis methods involving 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine have been developed. A research reported the synthesis of 2-fluoroalkyl pyrrolidine derivatives through a sodium dithionite initiated one-pot reaction, highlighting the compound's role in creating structurally complex and diverse chemical entities (Zhu et al., 2011).

Role in Organic Molecule Synthesis

The compound is instrumental in the synthesis of organic molecules, particularly in directing the structure of crystalline microporous materials. Its derivatives, such as fluorobenzyl-pyrrolidine, have been used as structure directing agents in synthesizing materials like AlPO4-5 and SAPO-5. The presence of fluorine atoms in the structure directing agents significantly influences the templating ability, offering insights into material synthesis dynamics (Gómez-Hortigüela, Pérez-Pariente, & Blasco, 2005).

Chemical and Biological Characterization

The compound is used for chemical and biological characterizations, as seen in a study where various analytical techniques were employed to characterize substances based on the 1,2-diarylethylamine template, including 1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine. Such substances have potential clinical applications and are also encountered as research chemicals (Dybek et al., 2019).

properties

IUPAC Name |

1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETUDDLKHANBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B1377169.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)

![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)